3-Chloro-4-(2-methoxy-ethoxy)-benzylamine 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine
Brand Name: Vulcanchem
CAS No.: 1248816-06-9
VCID: VC2995232
InChI: InChI=1S/C10H14ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
SMILES: COCCOC1=C(C=C(C=C1)CN)Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine

CAS No.: 1248816-06-9

Cat. No.: VC2995232

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine - 1248816-06-9

Specification

CAS No. 1248816-06-9
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name [3-chloro-4-(2-methoxyethoxy)phenyl]methanamine
Standard InChI InChI=1S/C10H14ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
Standard InChI Key GCWWHQIHFGMOBF-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C=C1)CN)Cl
Canonical SMILES COCCOC1=C(C=C(C=C1)CN)Cl

Introduction

Chemical Structure and Classification

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine belongs to the class of substituted benzylamines, featuring a benzene ring with three key functional groups: a chlorine atom at the 3-position, a 2-methoxyethoxy group at the 4-position, and an aminomethyl group. The compound has a molecular formula of C₁₀H₁₄ClNO₂ . Its chemical structure consists of a benzene ring with a chlorine substituent at the meta position, a 2-methoxyethoxy substituent at the para position, and a benzylamine group extending from the ring. This particular arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical development.

The structure can be broken down into three key components: the aromatic core (providing stability and serving as a scaffold), the halogen substituent (enhancing reactivity and binding properties), and the ether linkage with a terminal methoxy group (contributing to solubility profiles and hydrogen bonding capabilities). The primary amine functional group is particularly significant as it serves as a reactive site for further functionalization in synthetic pathways.

Chemical Identification Data

ParameterValue
Chemical Name3-Chloro-4-(2-methoxy-ethoxy)-benzylamine
CAS Number1248816-06-9
Molecular FormulaC₁₀H₁₄ClNO₂
Exact MassApproximately 215.07*
Structural ClassificationSubstituted benzylamine

*Exact mass estimated based on similar compounds .

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine can be partially determined from available data on similar compounds. Based on structural analogues with similar functional groups, we can make educated estimations of its properties.

Physical Properties

While specific data for 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is limited, properties can be estimated based on the closely related compound 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, which shares the same molecular formula and similar structural features .

PropertyValueSource
Physical StateLikely solid at room temperatureEstimated from analogues
Molecular WeightApproximately 215.67 g/molBased on similar compounds
DensityApproximately 1.2±0.1 g/cm³Based on similar compounds
Boiling PointApproximately 336.4±32.0 °C at 760 mmHgBased on similar compounds
Melting PointNot available-
Flash PointApproximately 157.2±25.1 °CBased on similar compounds

Chemical Properties

The chemical reactivity of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is primarily determined by its functional groups. The primary amine group is nucleophilic and can participate in various reactions, including amide formation, reductive amination, and nucleophilic substitution. The chlorine substituent introduces an electron-withdrawing effect, potentially enhancing the reactivity of certain positions on the aromatic ring. The 2-methoxyethoxy group contributes to solubility in polar solvents and may participate in hydrogen bonding.

PropertyValueSource
LogPApproximately 1.59Based on similar compounds
SolubilityLikely soluble in organic solvents like methanol, ethanol, DMSOEstimated from structure
Vapor PressureApproximately 0.0±0.7 mmHg at 25°CBased on similar compounds
Refractive IndexApproximately 1.540Based on similar compounds

Analytical Methods for Identification and Characterization

The identification and characterization of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine would typically involve multiple analytical techniques:

Spectroscopic Methods

TechniqueExpected Observations
¹H NMRSignals for aromatic protons (6.8-7.5 ppm), benzyl CH₂ (≈3.7 ppm), ethoxy CH₂ groups (3.5-4.1 ppm), methoxy CH₃ (≈3.3 ppm), and amine protons (≈1.5 ppm, broad)
¹³C NMRSignals for aromatic carbons (110-150 ppm), benzyl carbon (≈46 ppm), ethoxy carbons (≈67-70 ppm), and methoxy carbon (≈59 ppm)
IRCharacteristic bands for N-H stretching (3300-3500 cm⁻¹), C-O stretching (1050-1300 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), and C-Cl (600-800 cm⁻¹)
Mass SpectrometryMolecular ion peak around m/z 215, with fragmentation patterns showing loss of the amine group and cleavage of the ether linkage

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity determination, using appropriate reverse-phase conditions. Gas chromatography coupled with mass spectrometry (GC-MS) could also be employed, potentially requiring derivatization of the amine group.

Structural Comparison with Related Compounds

Understanding 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine in the context of related compounds provides valuable insights into its potential properties and reactivity.

Comparison Table of Related Compounds

CompoundStructural DifferencePotential Impact on Properties
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine Additional methyl group on ethoxy chain; amine directly on ringMay affect lipophilicity and binding specificity
3-Chloro-4-methoxybenzylamine Simpler methoxy group instead of 2-methoxyethoxyReduced flexibility and hydrogen bonding capability
4-(2-Methoxyethoxy)benzylamine (without chlorine)Lacks chlorine at 3-positionDifferent electronic properties and reactivity profile

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